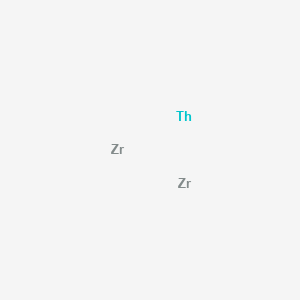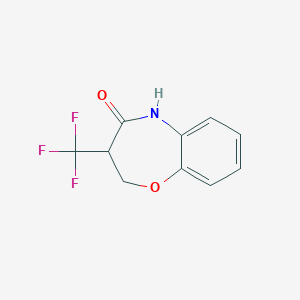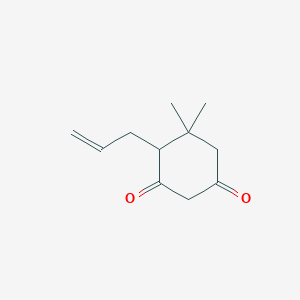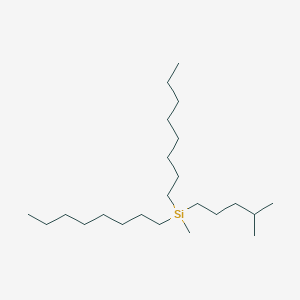![molecular formula C12H25O3Si2- B14325249 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate CAS No. 103693-94-3](/img/structure/B14325249.png)
3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate is a specialized organic compound that features both trimethylsilyl groups and a carbonate ester. Compounds with trimethylsilyl groups are often used in organic synthesis due to their stability and ability to protect reactive sites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions may convert the carbonate ester into alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate is used as a building block in organic synthesis. Its stability and reactivity make it valuable for creating complex molecules.
Biology and Medicine
Industry
In the industrial sector, such compounds may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action for 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate involves its ability to undergo various chemical reactions due to the presence of reactive silyl and carbonate groups. These reactions can lead to the formation of new bonds and structures, making it a versatile compound in synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.
Trimethylsilyl ethyl carbonate: Similar structure but with an ethyl group instead of a butenyl group.
Uniqueness
The unique combination of trimethylsilyl groups and a carbonate ester in 3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate provides it with distinct reactivity and stability, making it a valuable compound in various applications.
Propiedades
Número CAS |
103693-94-3 |
|---|---|
Fórmula molecular |
C12H25O3Si2- |
Peso molecular |
273.49 g/mol |
Nombre IUPAC |
[3-trimethylsilyl-2-(trimethylsilylmethyl)but-2-enyl] carbonate |
InChI |
InChI=1S/C12H26O3Si2/c1-10(17(5,6)7)11(8-15-12(13)14)9-16(2,3)4/h8-9H2,1-7H3,(H,13,14)/p-1 |
Clave InChI |
KMKNAMYITXLYOQ-UHFFFAOYSA-M |
SMILES canónico |
CC(=C(COC(=O)[O-])C[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)

![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)


![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)



![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)

![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
